2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Description
This compound is a prop-2-enamide derivative featuring:
- A cyano group at position 2 of the acrylamide backbone.
- A 3-(trifluoromethyl)benzyl group attached to the amide nitrogen, enhancing lipophilicity and metabolic stability.
Its structural complexity suggests applications in medicinal chemistry, particularly for targeting diseases influenced by oxidative stress or microbial infections.
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)14-3-1-2-12(7-14)10-23-17(26)13(9-22)6-11-4-5-15(24)16(25)8-11/h1-8,24-25H,10H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPIGMULPRVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648014 | |
| Record name | 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581797-29-7 | |
| Record name | 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide typically involves a multi-step process. One common route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the dihydroxyphenyl group: This step often involves the use of a phenolic compound, which undergoes a coupling reaction with the intermediate formed in the previous step.
Addition of the trifluoromethylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the trifluoromethylphenyl group is introduced using a trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, influencing signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Table 1: Substituent Variations and Physicochemical Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (in dichlorophenyl analogs) and trifluoromethyl groups enhance lipophilicity and antibacterial potency , while dihydroxyphenyl groups in the target compound may improve solubility but reduce membrane permeability.
- Cyanogroup Role: The cyano group at position 2 is conserved in several analogs (e.g., ), suggesting its importance in stabilizing the acrylamide backbone or participating in hydrogen bonding.
Key Findings:
- Antibacterial Efficacy : Dichlorophenyl and trifluoromethyl-substituted analogs exhibit submicromolar activity against Gram-positive bacteria, including MRSA . The target compound’s dihydroxyphenyl group may reduce potency due to reduced lipophilicity.
- Cytotoxicity : Analogs with electron-withdrawing groups (e.g., Cl, CF3) show low cytotoxicity in mammalian cells, suggesting a favorable therapeutic index .
ADME/Tox and Physicochemical Properties
Table 3: ADME/Tox and Solubility Profiles
Key Insights:
- Solubility : The target compound’s dihydroxyphenyl group likely enhances aqueous solubility compared to chlorinated analogs, though this may limit blood-brain barrier penetration .
- Metabolic Stability : Trifluoromethyl groups generally improve resistance to oxidative metabolism, as seen in analogs .
Biological Activity
2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyano group, a double bond in the propene structure, and two phenolic rings. Its IUPAC name suggests a complex structure that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and antioxidant capacities. Below are the key findings regarding its biological effects:
Anti-inflammatory Effects
- In Vitro Studies : The compound has shown promising results in reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines. At non-cytotoxic concentrations (up to 100 μM), it demonstrated no adverse effects on cell viability, allowing further assessments of its modulatory effects on inflammation .
- In Vivo Studies : In animal models, the compound effectively reduced paw edema induced by Complete Freund's Adjuvant (CFA), comparable to standard anti-inflammatory drugs like dexamethasone. The observed reduction in edema was significant within 2 to 6 hours post-administration .
Antioxidant Activity
The compound activates the Nrf2 pathway, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone (NQO-1). This activation helps mitigate oxidative stress, which is crucial in preventing cellular damage during inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound inhibits the production of key inflammatory mediators, thereby reducing the overall inflammatory response.
- Leukocyte Migration Inhibition : It has been shown to inhibit polymorphonuclear leukocyte migration by affecting adhesion molecules like ICAM-1 and selectins, which are critical for leukocyte recruitment during inflammation .
Data Summary
Case Studies
A notable study involved administering 50 mg/kg of the compound in CFA-induced inflammation models. The results indicated a marked decrease in PGE2 levels and inflammatory cytokines compared to control groups, supporting its efficacy as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
